An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Methyl-3-t-butylpyrazole
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Methyl-3-t-butylpyrazole
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of the 1-Methyl-3-t-butylpyrazole core. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes key findings from the literature to offer practical insights into the handling and functionalization of this important heterocyclic scaffold.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Its structural versatility and ability to participate in various biological interactions have cemented its status as a "privileged scaffold".[1][2] This is evidenced by its presence in numerous FDA-approved drugs, where it serves as the core pharmacophore responsible for a wide range of therapeutic activities, from anti-inflammatory to anticancer effects.[1]
The 1-Methyl-3-t-butylpyrazole system is a specific embodiment of this scaffold, featuring a methyl group at the N1 position and a sterically demanding tert-butyl group at the C3 position. These substitutions are not merely decorative; they impart distinct electronic and steric properties that influence the molecule's reactivity, solubility, and metabolic stability. The N1-methylation prevents tautomerism and provides a fixed point for molecular orientation, while the bulky t-butyl group can modulate interactions with biological targets and influence the regioselectivity of further chemical modifications. This guide will delve into the synthetic accessibility, spectroscopic identity, and chemical behavior of this valuable molecular framework.
Synthesis of the 1-Methyl-3-t-butylpyrazole Core
Access to functionalized 1-Methyl-3-t-butylpyrazole derivatives is paramount for their exploration in various applications. The literature provides robust methods for the synthesis of key intermediates, such as 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, which serves as a versatile starting point for a variety of chemical transformations.
General Synthetic Approach
A common and effective strategy for constructing the pyrazole ring involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.[3] This fundamental reaction allows for the introduction of substituents at various positions on the pyrazole core.
The following diagram illustrates a generalized synthetic pathway to access the 1-Methyl-3-t-butylpyrazole scaffold, highlighting the key bond-forming step.
Caption: Generalized synthesis of the 1-Methyl-3-t-butylpyrazole core.
Physicochemical and Spectroscopic Characterization
While comprehensive physical data for the parent 1-Methyl-3-t-butylpyrazole is not extensively documented, its derivatives have been well-characterized. The CAS number for the parent compound is 141665-16-9.[4] The melting points of its solid derivatives are reported, for instance, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide has a melting point of 116–117 °C.[1]
Spectroscopic Data
Spectroscopic methods are indispensable for the structural elucidation of pyrazole derivatives. The following tables summarize the characteristic NMR and IR data for representative 1-Methyl-3-t-butylpyrazole derivatives, based on published literature.
Table 1: 1H NMR Spectroscopic Data of a Representative Derivative
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| t-Butyl (C(CH3)3) | 1.24 | singlet | - | [1] |
| N-Methyl (N-CH3) | 3.40 | singlet | - | [1] |
| Pyrazole H-4 | 5.74 | singlet | - | [1] |
| Data for N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide in CDCl3. |
Table 2: 13C NMR Spectroscopic Data of a Representative Derivative
| Carbon Atom | Chemical Shift (δ, ppm) | Reference |
| t-Butyl (C(CH3)3) | 30.4 | [1] |
| t-Butyl (C(CH3)3) | 32.4 | [1] |
| N-Methyl (N-CH3) | 35.6 | [1] |
| Pyrazole C-4 | 103.7 | [1] |
| Pyrazole C-5 | 130.9 | [1] |
| Pyrazole C-3 | 160.9 | [1] |
| Data for N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide in CDCl3. |
The 1H NMR spectrum is characterized by a sharp singlet for the nine equivalent protons of the t-butyl group and another singlet for the three N-methyl protons. The lone proton on the pyrazole ring (H-4) typically appears as a singlet in the aromatic region. In the 13C NMR spectrum, the quaternary carbon of the t-butyl group and the C3 and C5 carbons of the pyrazole ring are readily identifiable. The high electron density at the C4 position of the pyrazole ring is a notable feature.[5]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. Key vibrational bands for a sulfonamide derivative include:
-
C-H stretching (pyrazole and benzene): ~2957 cm-1[1]
-
C=N and C=C stretching (pyrazole and benzene): ~1595 cm-1[1]
-
Asymmetric and symmetric SO2 stretching: ~1363 and 1170 cm-1, respectively[1]
-
S-N stretching: ~892 cm-1[1]
Chemical Reactivity and Functionalization
The 1-Methyl-3-t-butylpyrazole core can be functionalized at the C4 and C5 positions. The 5-amino derivative, in particular, is a versatile intermediate for a range of chemical transformations.
Sulfonamidation of 5-Amino-1-methyl-3-t-butylpyrazole
The amino group at the C5 position can be readily functionalized, for example, through a sulfonamidation reaction. This transformation is significant as the sulfonamide moiety is a key functional group in many pharmaceutical agents.
Caption: Sulfonamidation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine.
Experimental Protocol: Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [1]
-
A mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (76 mg, 0.50 mmol), 4-methylbenzenesulfonyl chloride (190 mg, 1.0 mmol), and triethylamine (167 µL, 1.2 mmol) in 2.0 mL of acetonitrile is stirred at room temperature for 12 hours.
-
The solvent is then evaporated under reduced pressure.
-
5.0 mL of distilled water is added to the residue.
-
The resulting mixture is extracted twice with 5.0 mL of ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulphate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using dichloromethane as the eluent to afford the final product.
Reductive Amination via Imine Formation
The 5-amino group can also undergo condensation with aldehydes to form imines, which can then be reduced to secondary amines. This one-pot, two-step reductive amination is an efficient method for C-N bond formation.[5]
Experimental Protocol: One-Pot Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [5]
-
A 10.0 mL open-topped tube is charged with 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (153 mg, 1.0 mmol) and p-methoxybenzaldehyde (136 mg, 1.0 mmol).
-
The mixture is heated in a sand bath at 120 °C for 2 hours under solvent-free conditions. Water vapor is removed as it condenses.
-
After monitoring the reaction by TLC, the mixture is cooled to ambient temperature.
-
The resulting imine intermediate is dissolved in methanol (3.0 mL), and solid NaBH4 (75 mg, 2.0 mmol) is added portionwise with stirring over 5 minutes.
-
Stirring is continued at ambient temperature for 1 hour.
-
The reaction mixture volume is reduced, and distilled water (5.0 mL) is added.
-
The aqueous solution is extracted with ethyl acetate (2 x 5.0 mL), and the combined organic extracts are dried with anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by flash chromatography on silica gel.
Potential Applications in Drug Discovery
The 1-Methyl-3-t-butylpyrazole scaffold is a promising platform for the development of novel therapeutic agents. The functionalization pathways described above allow for the introduction of diverse chemical moieties, enabling the exploration of a wide chemical space. The inherent properties of the pyrazole ring, combined with the specific substitutions of this scaffold, make it an attractive candidate for targeting various enzymes and receptors. The demonstrated reactivity allows for its incorporation into libraries of compounds for high-throughput screening in drug discovery campaigns.
Safety and Handling
General Handling Precautions:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, or vapors.[7]
-
Avoid contact with skin and eyes.[6]
-
Wash hands thoroughly after handling.
It is crucial to consult the Safety Data Sheet (SDS) for the specific pyrazole derivative being used and to perform a thorough risk assessment before commencing any experimental work.
References
-
Betanzos-Lara, S., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(2), M1369. Available at: [Link]
-
Díaz-Quiroz, D. C., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Methyl-3-tert-butyl-3-cyclohexanol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]
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Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][1][5][8]TRIAZINE-3,4-DIYL DICARBOXYLATES. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6, 85375-85381. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
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